Cas no 851949-91-2 (ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- HMS1650P19
- ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- F0641-0372
- AKOS024590253
- AB00670417-01
- ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- 851949-91-2
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[[(5-bromo-2-furanyl)carbonyl]amino]-3-(4-fluorophenyl)-3,4-dihydro-4-oxo-, ethyl ester
-
- インチ: 1S/C20H13BrFN3O5S/c1-2-29-20(28)16-12-9-31-18(23-17(26)13-7-8-14(21)30-13)15(12)19(27)25(24-16)11-5-3-10(22)4-6-11/h3-9H,2H2,1H3,(H,23,26)
- InChIKey: WRMAHJPAALOPSL-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C2=C(NC(C3=CC=C(Br)O3)=O)SC=C12
計算された属性
- せいみつぶんしりょう: 504.97433g/mol
- どういたいしつりょう: 504.97433g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 763
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 129Ų
じっけんとくせい
- 密度みつど: 1.71±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 10.92±0.20(Predicted)
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0372-10mg |
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-91-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0372-3mg |
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-91-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0372-30mg |
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-91-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0641-0372-50mg |
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-91-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0372-100mg |
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-91-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0641-0372-20μmol |
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-91-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0372-5μmol |
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-91-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0372-75mg |
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-91-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0641-0372-2mg |
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-91-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0641-0372-40mg |
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-91-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 5-(5-Bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851949-91-2)
The compound ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851949-91-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase enzymes involved in inflammatory and oncogenic pathways. The presence of the bromofuran moiety and the 4-fluorophenyl group in its structure has been shown to enhance its binding affinity to target proteins, making it a promising candidate for further optimization. Researchers have employed advanced computational modeling techniques, such as molecular docking and dynamics simulations, to elucidate the compound's interaction with key biological targets.
In vitro and in vivo studies have demonstrated that ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibits significant anti-proliferative activity against a range of cancer cell lines, including those resistant to conventional chemotherapy. The compound's mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis, as evidenced by flow cytometry and Western blot analyses. These findings suggest its potential utility in developing novel anti-cancer therapeutics.
Further investigations into the compound's pharmacokinetic properties have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and oral bioavailability. Recent synthetic efforts have focused on derivatizing the core structure to improve these properties while maintaining its biological efficacy. Several analogs have been synthesized and evaluated, with some showing enhanced potency and reduced toxicity in preclinical models.
In conclusion, ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate represents a promising scaffold for the development of new therapeutic agents. Ongoing research is expected to further elucidate its molecular targets and optimize its pharmacological profile, paving the way for potential clinical applications. This brief underscores the importance of continued exploration of this compound and its derivatives in addressing unmet medical needs.
851949-91-2 (ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate) 関連製品
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